molecular formula C9H10N2 B1427056 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-37-7

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1427056
M. Wt: 146.19 g/mol
InChI Key: FHXHSSKUXMFDSN-UHFFFAOYSA-N
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Description

Pyrrolopyridine derivatives are a class of nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, and natural products . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine”.

Scientific Research Applications

Anticancer Activity

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives, such as 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine, have shown significant anticancer activity. They were effective against human cervical cancer cell lines (Hela) and breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).

Synthesis and Structural Properties

The synthesis and spectral properties of various bis(pyrrol-2-yl)pyridines, including 2,6-dimethyl-3,5-bis[2-(1-vinylpyrrol-2-yl)] pyridine, have been explored. These compounds demonstrate the versatility of the reaction for synthesizing diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).

Hydrogen Bonding and Ligand-Receptor Interactions

Studies on ligand-receptor interactions via hydrogen-bond formation, involving pyrrolo and pyrido analogues of cardiotonic agents, provide insights into the molecular interactions and pharmacological activities of these compounds (Dionne et al., 1986).

High-Pressure Behaviour in Molecular Crystals

Research on 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole, closely related to 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine, has shown that compression up to 10 GPa leads to strengthening of intermolecular hydrogen bonds within cyclic dimers. These findings are significant for understanding proton-transfer reactions (Kurzydłowski et al., 2021).

Synthesis of Pyridine-Based Ligands

The synthesis of 2,6-bis(trimethyltin)pyridine, used for preparing various pyridine-based ligands, demonstrates the chemical versatility and potential applications of pyridine derivatives in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Electrochemical Studies

Research involving methyl labeling of 1H,8H-pyrrolo[3,2-g]indole, a related compound, has provided insights into the regiochemistry of electrochemical oxidative polymerization, demonstrating the importance of such compounds in understanding electrochemical behaviors (Berlin et al., 1990).

properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXHSSKUXMFDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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